3-Bromo-1-tosyl-1H-indole
Overview
Description
The compound "3-Bromo-1-tosyl-1H-indole" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indole derivatives are known for their diverse pharmacological properties and are thus of significant interest in the synthesis of pharmaceuticals and fine chemicals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols is a method that constructs a 3,3'-bisindole framework, which is a biologically important structure . Another synthetic approach involves the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds to form different indole derivatives .
Scientific Research Applications
Aromatase Inhibition and Retinoic Acid Metabolism
One study explored the synthesis of 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, which includes derivatives similar to 3-Bromo-1-tosyl-1H-indole. These compounds exhibited potent and selective inhibitory activity against P450 aromatase, an enzyme involved in estrogen biosynthesis, and also influenced retinoic acid metabolism (Marchand et al., 1998).
Synthesis and Reactions in Chemistry
Another research focused on the synthesis and reactions of the N-tosyl derivative of indoles, including 3-Bromo-1-tosyl-1H-indole. The study explored various reactions, such as conversion into α-methyl-1-tosyltryptamine, showcasing the compound's versatility in chemical synthesis (Evans, 1973).
Anticancer Properties
A study identified 3-Bromo-1-ethyl-1H-indole, a closely related compound, as a potent anticancer agent with significant inhibitory effects on glutathione S-transferase isozymes. This finding suggests a potential role for similar bromo-indole derivatives, like 3-Bromo-1-tosyl-1H-indole, in cancer treatment (Yılmaz et al., 2020).
Antibacterial Activity
Research on compounds containing bromo-indole substructures, similar to 3-Bromo-1-tosyl-1H-indole, demonstrated antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus. This suggests potential for developing new antibiotics leveraging such bromo-indole structures (Mahboobi et al., 2008).
Chemical Synthesis and Applications
Another study elaborated on the synthesis of 3-hydroxyl-bromo indole derivatives, relevant to 3-Bromo-1-tosyl-1H-indole. These derivatives are important in the industry and medicine, used in antitumor activities, antipyretic analgesics, and hindered amine production (Wei, 2011).
Future Directions
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Chemsrc. (n.d.). 3-Bromo-1-tosyl-1H-indole. Link : Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Link : PubChem. (n.d.). 3-Bromo-1h-indole | C8H6BrN | CID 2763277. Link
properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWIINXTMHBRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458900 | |
Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-tosyl-1H-indole | |
CAS RN |
90481-77-9 | |
Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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